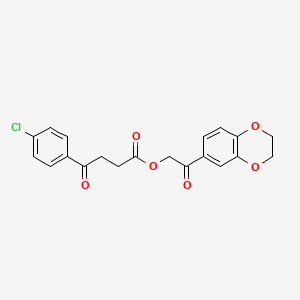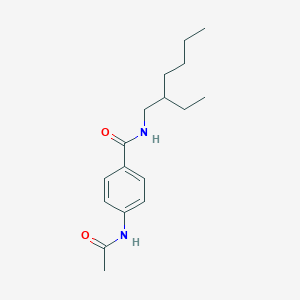![molecular formula C19H21BrO4 B3975406 3-(4-bromobenzoyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B3975406.png)
3-(4-bromobenzoyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione
Descripción general
Descripción
3-(4-bromobenzoyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BRB, and it is a spiro diketone that contains a bromine atom and a benzoyl group. BRB is synthesized through a multi-step process that involves the reaction of two different molecules, namely 4-bromobenzoyl chloride and 4,4-dimethyl-1,3-cyclohexanedione. The synthesis method for BRB is highly efficient and yields a high purity product.
Mecanismo De Acción
The mechanism of action of BRB is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in various cellular processes. BRB has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression. BRB has also been shown to inhibit the activity of certain proteins that are involved in the regulation of cell growth and division.
Biochemical and physiological effects:
BRB has been shown to have various biochemical and physiological effects, depending on the application. In medicine, BRB has been shown to induce apoptosis, or programmed cell death, in cancer cells. BRB has also been shown to reduce inflammation and oxidative stress in cells. In agriculture, BRB has been shown to have insecticidal properties by disrupting the nervous system of insects. In materials science, BRB has been shown to have unique optical and electronic properties that make it a potential candidate for use in electronic devices.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using BRB in lab experiments include its high purity and yield, as well as its potential applications in various fields. However, the limitations of using BRB in lab experiments include its high cost and the need for specialized equipment and expertise.
Direcciones Futuras
There are many potential future directions for the study of BRB. In medicine, further research is needed to fully understand the mechanism of action of BRB and its potential use in the treatment of various diseases. In agriculture, further research is needed to optimize the use of BRB as an insecticide and to minimize its impact on non-target organisms. In materials science, further research is needed to explore the unique properties of BRB and its potential use in electronic devices and other applications.
Aplicaciones Científicas De Investigación
BRB has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, BRB has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells. BRB has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. In agriculture, BRB has been shown to have insecticidal properties, making it a potential candidate for use in pest control. In materials science, BRB has been studied for its potential use in the development of new materials with unique properties.
Propiedades
IUPAC Name |
3-(4-bromobenzoyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrO4/c1-18(2)15(14(21)12-6-8-13(20)9-7-12)24-17(23)19(16(18)22)10-4-3-5-11-19/h6-9,15H,3-5,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWBHHZLXBFFRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC(=O)C2(C1=O)CCCCC2)C(=O)C3=CC=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




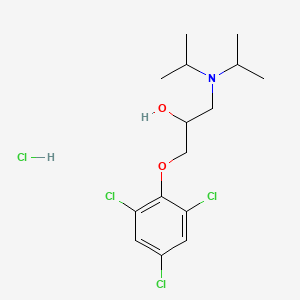
![N-[4-acetyl-5-methyl-5-(4-nitrophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3975342.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenylbutanamide](/img/structure/B3975347.png)
![2-(4-nitrophenyl)-2-oxoethyl 3-(8-methyl-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B3975352.png)
![2-[2-hydroxy-3-(4-nitrophenoxy)propoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B3975360.png)
![ethyl 1-[(phenylthio)acetyl]-3-piperidinecarboxylate](/img/structure/B3975367.png)
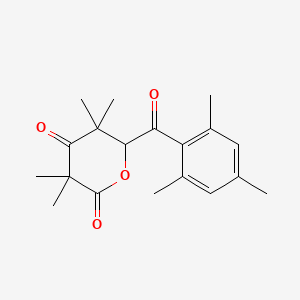
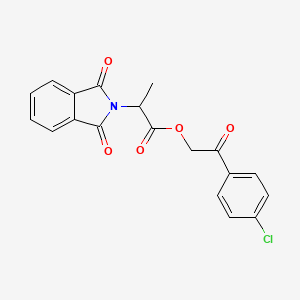
![5-methyl-3-phenyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-4-isoxazolecarboxamide](/img/structure/B3975413.png)
![N-[4-(aminosulfonyl)phenyl]-4-phenylbutanamide](/img/structure/B3975421.png)

